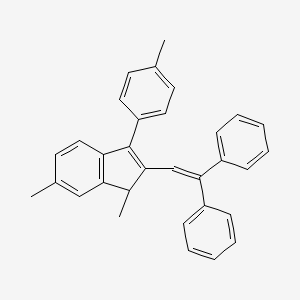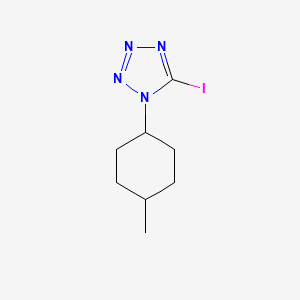
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopentanedioic acid are two distinct compounds with unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
For 2-oxopentanedioic acid, it can be synthesized through the oxidation of glutamic acid using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction is usually conducted in an aqueous medium at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-(Hydrazinylmethylideneamino)acetic acid involves large-scale synthesis using similar reaction conditions as mentioned above, but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography .
2-oxopentanedioic acid is produced industrially through the microbial fermentation of glucose or other carbohydrates. This biotechnological approach is preferred due to its efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
2-oxopentanedioic acid participates in:
Decarboxylation: It can decarboxylate to form succinic acid.
Transamination: It undergoes transamination reactions to form glutamic acid.
Condensation: It can condense with other compounds to form cyclic intermediates.
Common Reagents and Conditions
Common reagents for the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
For 2-oxopentanedioic acid, common reagents include ammonia for transamination, and acids or bases for condensation reactions .
Major Products Formed
The major products formed from the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include hydrazine derivatives, oxo compounds, and substituted amino acids .
For 2-oxopentanedioic acid, major products include succinic acid, glutamic acid, and various cyclic intermediates .
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinylmethylideneamino)acetic acid is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
2-oxopentanedioic acid has applications in:
Chemistry: As a key intermediate in the Krebs cycle and in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Wirkmechanismus
2-(Hydrazinylmethylideneamino)acetic acid exerts its effects by interacting with enzymes and proteins, potentially inhibiting their activity. The molecular targets include enzymes involved in amino acid metabolism and oxidative stress pathways .
2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, playing a crucial role in cellular respiration and energy production. It acts on enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of substrates into energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropanoic acid: Similar in structure but differs in functional groups and reactivity.
2-Oxo-2-propylaminoacetic acid: Shares similar reactivity but has different applications
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. 2-oxopentanedioic acid is unique for its central role in the Krebs cycle and its importance in cellular metabolism .
Eigenschaften
CAS-Nummer |
923060-74-6 |
|---|---|
Molekularformel |
C8H13N3O7 |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H7N3O2/c6-3(5(9)10)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,7,8)(H,9,10);2H,1,4H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XFQFOJDBJKIQSV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)C(=O)O.C(C(=O)O)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
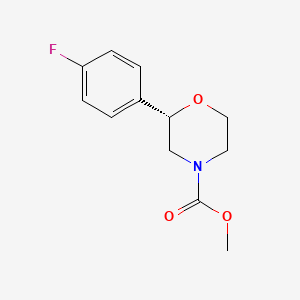
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
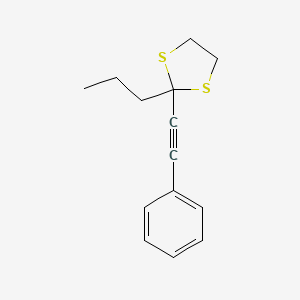
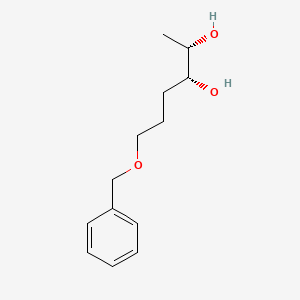
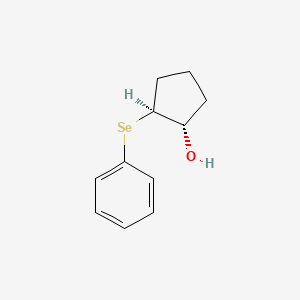
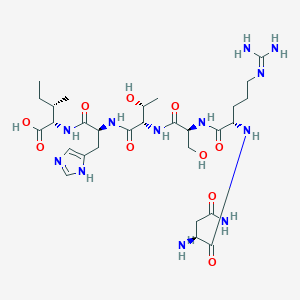

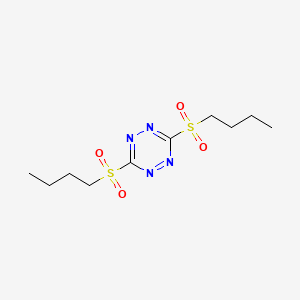
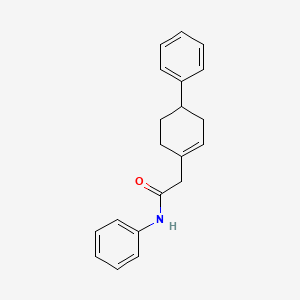

![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
